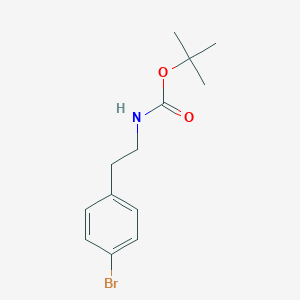

N-Boc-2-(4-bromophenyl)ethylamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[2-(4-bromophenyl)ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrNO2/c1-13(2,3)17-12(16)15-9-8-10-4-6-11(14)7-5-10/h4-7H,8-9H2,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRQBIMZMDWOQLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90557578 | |

| Record name | tert-Butyl [2-(4-bromophenyl)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90557578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120157-97-3 | |

| Record name | 1,1-Dimethylethyl N-[2-(4-bromophenyl)ethyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120157-97-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl [2-(4-bromophenyl)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90557578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbamic acid, N-[2-(4-bromophenyl)ethyl]-, 1,1-dimethylethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.899 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Physical Properties of N-Boc-2-(4-bromophenyl)ethylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of N-Boc-2-(4-bromophenyl)ethylamine, a key intermediate in various synthetic applications. The data presented is curated from publicly available chemical databases and scientific literature.

Core Physical and Chemical Data

This compound, also known as tert-butyl N-[2-(4-bromophenyl)ethyl]carbamate, is a white to yellow solid at room temperature.[1] Its fundamental identifiers and physical characteristics are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 120157-97-3 | [2] |

| Molecular Formula | C₁₃H₁₈BrNO₂ | [2] |

| Molecular Weight | 300.19 g/mol | [2] |

| Melting Point | 58-59 °C | [2] |

| Boiling Point (Predicted) | 389.6 °C at 760 mmHg | [2] |

| Appearance | Solid | [2] |

| Storage Temperature | Room Temperature | [1] |

Experimental Protocols

While specific experimental determinations for the physical properties of this compound are not extensively detailed in the public domain, a general methodology for its synthesis is well-established through the N-Boc protection of the corresponding primary amine.

General Synthesis of this compound

The synthesis of this compound is typically achieved by reacting 2-(4-bromophenyl)ethylamine with di-tert-butyl dicarbonate (Boc₂O). This reaction introduces the tert-butyloxycarbonyl (Boc) protecting group onto the amine.

Materials:

-

2-(4-bromophenyl)ethylamine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

A suitable solvent (e.g., tetrahydrofuran (THF), dichloromethane (DCM))

-

A base (optional, e.g., triethylamine, sodium bicarbonate)

-

Saturated aqueous NaHCO₃ solution

-

0.1 N aqueous HCl

-

tert-butyl methyl ether (or other suitable extraction solvent)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 2-(4-bromophenyl)ethylamine in the chosen solvent (e.g., THF) in a reaction flask and cool the solution to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate (Boc₂O) to the solution. The reaction can be run with or without a base.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Quench the reaction by adding a saturated aqueous solution of NaHCO₃.

-

Extract the aqueous mixture with a suitable organic solvent, such as tert-butyl methyl ether.

-

Combine the organic extracts and wash sequentially with 0.1 N aqueous HCl and saturated aqueous NaHCO₃ solution.

-

Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄.

-

Remove the solvent under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by techniques such as column chromatography or recrystallization to obtain the final product of high purity.

Synthesis and Purification Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of this compound.

Caption: General workflow for the synthesis and purification of this compound.

References

Technical Guide: N-Boc-2-(4-bromophenyl)ethylamine (CAS: 120157-97-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Boc-2-(4-bromophenyl)ethylamine, a key intermediate in pharmaceutical synthesis. This document details its chemical and physical properties, experimental protocols for its synthesis and application, and relevant safety information.

Chemical and Physical Properties

This compound, with the CAS number 120157-97-3, is a white to off-white solid.[1][2] It is an N-Boc protected form of 2-(4-bromophenyl)ethylamine, a modification that makes it a versatile building block in organic synthesis by masking the reactivity of the amine group.[3] The tert-butoxycarbonyl (Boc) protecting group can be readily removed under mild acidic conditions, allowing for subsequent chemical transformations.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 120157-97-3 | [4] |

| Molecular Formula | C13H18BrNO2 | [3][4] |

| Molecular Weight | 300.19 g/mol | [3][4] |

| Appearance | White to off-white solid | [1][2] |

| Melting Point | 58-59 °C | [2] |

| Boiling Point (Predicted) | 389.6 ± 25.0 °C | [2] |

| Density (Predicted) | 1.286 ± 0.06 g/cm³ | [2] |

| Storage Temperature | Room Temperature, sealed in dry conditions | [2] |

Spectroscopic Data

The structural identity of this compound is confirmed through various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

| Technique | Data |

| ¹H NMR | Expected chemical shifts (ppm): Aromatic protons (doublets around 7.4 and 7.0 ppm), methylene protons adjacent to the nitrogen and the aromatic ring (multiplets around 3.3 and 2.7 ppm, respectively), and the tert-butyl protons of the Boc group (singlet around 1.4 ppm). |

| ¹³C NMR | Expected chemical shifts (ppm): Carbonyl carbon of the Boc group (~156 ppm), aromatic carbons (138, 131, 130, 120 ppm), the tert-butyl carbon (~79 ppm) and methyl carbons (~28 ppm) of the Boc group, and the two methylene carbons (~43 and 35 ppm). |

| IR (Infrared) Spectroscopy | Characteristic peaks (cm⁻¹): N-H stretching (around 3350 cm⁻¹), C-H stretching of aromatic and aliphatic groups (3100-2850 cm⁻¹), C=O stretching of the carbamate (around 1685 cm⁻¹), and C-Br stretching (in the fingerprint region). |

| Mass Spectrometry | Expected m/z: [M+H]⁺ at approximately 301.06 (for the bromine-79 isotope) and 303.06 (for the bromine-81 isotope). |

Experimental Protocols

Synthesis of this compound

This protocol describes the N-Boc protection of 2-(4-bromophenyl)ethylamine using di-tert-butyl dicarbonate (Boc₂O).

Materials:

-

2-(4-bromophenyl)ethylamine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve 2-(4-bromophenyl)ethylamine (1.0 equivalent) in the chosen solvent (DCM or THF).

-

Add triethylamine or DIPEA (1.2 equivalents) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in the same solvent to the cooled mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench by adding water.

-

Extract the aqueous layer with the organic solvent (e.g., DCM).

-

Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain pure this compound.

Application in the Synthesis of Indole-2-Carboxamides

This compound is a valuable intermediate in the synthesis of indole-2-carboxamides, which are investigated as potential allosteric modulators of the cannabinoid (CB-1) receptor.[2][5] The following is a general protocol for the deprotection of the Boc group and subsequent amide coupling.

Part A: Boc Deprotection

-

Dissolve this compound in a suitable solvent such as dichloromethane or ethyl acetate.

-

Add an excess of a strong acid, typically trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.

-

Stir the mixture at room temperature for 1-4 hours, monitoring the reaction by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

-

The resulting amine salt can often be used directly in the next step or can be neutralized with a base and extracted.

Part B: Amide Coupling

-

In a reaction vessel, dissolve the desired indole-2-carboxylic acid (1.0 equivalent) in an anhydrous aprotic solvent like N,N-dimethylformamide (DMF) or dichloromethane (DCM).

-

Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and an activator like 1-Hydroxybenzotriazole (HOBt) (1.2 equivalents).

-

Stir the mixture at 0 °C for 30 minutes to activate the carboxylic acid.

-

Add the deprotected 2-(4-bromophenyl)ethylamine (from Part A, 1.1 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 equivalents).

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.

-

Wash the combined organic layers with aqueous solutions (e.g., dilute HCl, saturated NaHCO₃, and brine).

-

Dry the organic layer, concentrate, and purify the final indole-2-carboxamide product by column chromatography or recrystallization.

Applications in Drug Development

This compound serves as a crucial building block in the synthesis of pharmacologically active compounds.

-

Antimalarial Agents: It is used in the preparation of second-generation dual inhibitors of Cysteine protease falcipain-2 (FP-2) and Plasmodium falciparum dihydrofolate reductase (PfDHFR), which are essential enzymes for the survival of the malaria parasite.[2][5]

-

Cannabinoid Receptor Modulators: This compound is a key intermediate in the synthesis of indole-2-carboxamides, which are being investigated as novel allosteric modulators of the cannabinoid receptor 1 (CB-1).[2][5] Such modulators have therapeutic potential in a variety of neurological and psychiatric disorders.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting.

Table 3: Hazard and Precautionary Statements

| Category | Information | Reference(s) |

| Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [1] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1] |

| Personal Protective Equipment (PPE) | Safety glasses, chemical-resistant gloves, and a lab coat are recommended. Work should be conducted in a well-ventilated area or under a fume hood. |

For more detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

References

Structure and molecular formula of N-Boc-2-(4-bromophenyl)ethylamine.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-Boc-2-(4-bromophenyl)ethylamine, a key intermediate in the synthesis of various pharmaceutical compounds. This document details its chemical structure, molecular formula, physical properties, a representative synthetic protocol, and characteristic analytical data.

Chemical Structure and Properties

This compound, also known as tert-butyl (4-bromophenethyl)carbamate, is a white to yellow solid. The molecule consists of a 2-(4-bromophenyl)ethylamine backbone protected at the nitrogen atom with a tert-butoxycarbonyl (Boc) group. This protecting group strategy is common in organic synthesis to prevent the amine from undergoing unwanted reactions while other parts of the molecule are being modified.

Molecular Formula: C₁₃H₁₈BrNO₂[1][2][3][4]

Molecular Weight: 300.19 g/mol [1][3][4]

The structure of this compound is visualized in the diagram below.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 120157-97-3 | [1][4] |

| Melting Point | 58-59 °C | [5] |

| Boiling Point (Predicted) | 389.6 ± 25.0 °C | [5] |

| Density (Predicted) | 1.286 ± 0.06 g/cm³ | [5] |

| Appearance | White to Yellow Solid | |

| Solubility | Soluble in organic solvents such as dichloromethane, ethyl acetate, and methanol. |

Experimental Protocols

Synthesis of this compound

The following is a representative experimental protocol for the synthesis of this compound from 2-(4-bromophenyl)ethylamine. This procedure is based on standard Boc-protection methodologies for primary amines.[4]

Materials:

-

2-(4-bromophenyl)ethylamine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)

-

Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve 2-(4-bromophenyl)ethylamine (1.0 eq) in dichloromethane or THF.

-

Add triethylamine (1.1 eq) or an aqueous solution of sodium bicarbonate to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent to the reaction mixture with stirring.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the reaction by adding water.

-

Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.

Workflow for the Synthesis of this compound:

Analytical Characterization

The structure and purity of this compound are typically confirmed by a combination of spectroscopic methods. Below are the expected analytical data based on the compound's structure and data from similar compounds.

| Analytical Technique | Expected Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.40 (d, 2H, Ar-H), 7.05 (d, 2H, Ar-H), 4.55 (br s, 1H, NH), 3.35 (q, 2H, CH₂-N), 2.75 (t, 2H, Ar-CH₂), 1.45 (s, 9H, C(CH₃)₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 155.8 (C=O), 138.5 (Ar-C), 131.7 (Ar-CH), 130.5 (Ar-CH), 120.5 (Ar-C-Br), 79.5 (C(CH₃)₃), 42.0 (CH₂-N), 35.5 (Ar-CH₂), 28.4 (C(CH₃)₃) |

| FT-IR (KBr, cm⁻¹) | ν: 3350 (N-H stretch), 2975-2850 (C-H stretch), 1685 (C=O stretch, carbamate), 1520 (N-H bend), 1485 (Ar C=C stretch), 1170 (C-O stretch), 1010 (C-Br stretch) |

| Mass Spectrometry (ESI-MS) | m/z: 300.0 [M+H]⁺, 322.0 [M+Na]⁺ |

Applications in Research and Development

This compound is a valuable building block in medicinal chemistry and drug discovery. The Boc-protected amine allows for selective functionalization at the aromatic ring via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, utilizing the bromo substituent. Following the desired modifications, the Boc group can be readily removed under acidic conditions to reveal the primary amine for further derivatization.

This compound and its derivatives are used in the synthesis of a variety of biologically active molecules, including inhibitors of enzymes and modulators of receptors. For instance, it has been used as a reagent in the preparation of dual inhibitors of cysteine protease falcipain-2 and Plasmodium falciparum dihydrofolate reductase, which are crucial for malarial parasites.[5][6] It is also utilized in the synthesis of indole-2-carboxamides as novel allosteric modulators of the cannabinoid (CB-1) receptor.[5][6]

Signaling Pathway Context (Hypothetical Application):

The following diagram illustrates a hypothetical signaling pathway where a drug synthesized from this compound might act as an antagonist to a G-protein coupled receptor (GPCR).

Safety Information

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. mdpi.com [mdpi.com]

- 2. Tert-butyl 4-bromophenethyl(ethyl)carbamate | C15H22BrNO2 | CID 129626470 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. t-Butyl 1-(4-bromophenyl)cyclopropylcarbamate synthesis - chemicalbook [chemicalbook.com]

- 5. N-BOC-2-(4-BROMO-PHENYL)-ETHYLAMINE Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. N-BOC-2-(4-BROMO-PHENYL)-ETHYLAMINE | 120157-97-3 [amp.chemicalbook.com]

N-Boc-2-(4-bromophenyl)ethylamine safety data sheet (SDS) information.

An In-depth Technical Guide to the Safety of N-Boc-2-(4-bromophenyl)ethylamine

This guide provides comprehensive safety data sheet (SDS) information for this compound (CAS No: 120157-97-3), intended for researchers, scientists, and professionals in drug development. It covers hazard identification, protective measures, and physical and chemical properties to ensure safe handling and use in a laboratory setting.

Chemical Identification and Properties

This compound, also known as tert-butyl N-[2-(4-bromophenyl)ethyl]carbamate, is a chemical reagent used in various synthetic applications.[1][2] Its fundamental properties are summarized below.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 120157-97-3 | [1][2][3][4][5][6] |

| Molecular Formula | C13H18BrNO2 | [1][2][3][4][5][6] |

| Molecular Weight | 300.19 g/mol | [2][3][4] |

| Appearance | White to off-white or yellow solid/powder | [1][7] |

| Melting Point | 58-59 °C | [1][2] |

| Boiling Point | 389.6 ± 25.0 °C (Predicted) | [1][2] |

| Density | 1.286 ± 0.06 g/cm³ (Predicted) | [1][2] |

| Purity | ≥95% - 97% | [3] |

| Storage Temperature | Room Temperature, sealed in a dry place |[1][2] |

Hazard Identification and Classification

This compound is classified as hazardous. It is crucial to understand its potential effects to ensure proper handling. The GHS classification provides a standardized summary of these hazards.

Table 2: GHS Hazard and Precautionary Information

| Category | Code | Description | Source |

|---|---|---|---|

| Pictogram | GHS07 (Exclamation Mark) | ||

| Signal Word | Warning | [1] | |

| Hazard Statements | H315 | Causes skin irritation. | [1][8] |

| H319 | Causes serious eye irritation. | [1][8] | |

| H335 | May cause respiratory irritation. | [1][8] | |

| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [9] |

| P264 | Wash skin thoroughly after handling. | [1][9] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [1][9] | |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | [1] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1] | |

| P332+P313 | IF SKIN irritation occurs: Get medical advice/attention. | [1] | |

| P362 | Take off contaminated clothing and wash before reuse. | [1] | |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. | [8] |

| | P501 | Dispose of contents/container to an approved waste disposal plant. |[9] |

Safe Handling and Emergency Protocols

A systematic approach to safety is essential when working with this compound. The following diagram illustrates the logical workflow for safe handling, from initial assessment to disposal.

Caption: Logical workflow for handling this compound.

Engineering Controls and Personal Protective Equipment (PPE)

-

Engineering Controls : Use only in a chemical fume hood to ensure adequate ventilation.[7]

-

Eye/Face Protection : Wear safety glasses with side-shields or chemical goggles.[7]

-

Skin Protection : Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat to prevent skin exposure.[7]

-

Respiratory Protection : If dust is generated or ventilation is inadequate, a NIOSH-approved respirator is recommended.[7]

First-Aid Measures

-

Inhalation : Move the person to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[7]

-

Skin Contact : Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing.[7] If skin irritation occurs, get medical advice.[1]

-

Eye Contact : Rinse cautiously with water for several minutes.[1] Flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[7] Seek immediate medical attention.

-

Ingestion : Wash out the mouth with water. Do NOT induce vomiting.[10] Seek immediate medical attention.[7]

Storage and Disposal

-

Storage : Store in a tightly closed container in a dry, cool, and well-ventilated area.[7][10]

-

Disposal : Dispose of contents and container in accordance with local, regional, and national regulations for hazardous waste.

Methodologies for Cited Applications

This compound serves as a key building block in medicinal chemistry and drug development. While detailed experimental protocols are proprietary to the specific research, its role as a reagent is well-documented in the synthesis of advanced therapeutic candidates.

The compound is primarily used as an intermediate in multi-step syntheses. The Boc (tert-butoxycarbonyl) group is a common protecting group for the amine, which can be selectively removed under acidic conditions during a synthesis sequence to allow for further functionalization. The bromophenyl moiety provides a site for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira coupling), enabling the construction of more complex molecular architectures.

Caption: Role as a reagent in synthesizing bioactive compounds.

Cited Experimental Uses:

-

Anti-malarial Drug Development : It is a reagent used in preparing second-generation dual inhibitors of two crucial malarial parasite enzymes: Cysteine protease falcipain-2 (FP-2) and Plasmodium falciparum dihydrofolate reductase (PfDHFR).[1][2]

-

Cannabinoid Receptor Modulators : The compound is also used to synthesize indole-2-carboxamides, which function as novel allosteric modulators of the cannabinoid receptor 1 (CB-1).[1][2]

These applications highlight its importance for professionals engaged in the synthesis of complex, biologically active molecules. Users should consult relevant synthetic chemistry literature for specific reaction conditions and protocols.

References

- 1. N-BOC-2-(4-BROMO-PHENYL)-ETHYLAMINE | 120157-97-3 [amp.chemicalbook.com]

- 2. N-BOC-2-(4-BROMO-PHENYL)-ETHYLAMINE Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. calpaclab.com [calpaclab.com]

- 4. 2abiotech.net [2abiotech.net]

- 5. N-Boc-2-(4-Bromo-phenyl)-ethylamine – Biotuva Life Sciences [biotuva.com]

- 6. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]

- 7. aobchem.com [aobchem.com]

- 8. 4-Bromoaniline, N-BOC protected | C11H14BrNO2 | CID 2773608 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. WERCS Studio - Application Error [assets.thermofisher.com]

Synonyms for N-Boc-2-(4-bromophenyl)ethylamine like tert-Butyl 4-bromophenethylcarbamate.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-Boc-2-(4-bromophenyl)ethylamine, a key intermediate in organic synthesis, particularly in the development of novel therapeutic agents. This document covers its chemical identity, physicochemical properties, detailed synthesis and purification protocols, spectroscopic data for characterization, and a practical application in cross-coupling reactions.

Chemical Identity and Synonyms

This compound is a widely used building block in medicinal chemistry. The presence of the Boc (tert-butoxycarbonyl) protecting group on the amine and a bromine atom on the phenyl ring makes it a versatile substrate for a variety of chemical transformations.

Table 1: Synonyms and Chemical Identifiers

| Identifier Type | Value |

| Systematic Name | tert-Butyl (2-(4-bromophenyl)ethyl)carbamate |

| Common Synonyms | N-tert-Butoxycarbonyl-2-(4-bromophenyl)ethylamine[1] |

| tert-Butyl 4-bromophenethylcarbamate[1] | |

| N-Boc-4-bromophenethylamine[2] | |

| [2-(4-Bromophenyl)ethyl]carbamic acid tert-butyl ester[2] | |

| 2-(4-Bromophenyl)-N-(tert-butoxycarbonyl)ethylamine[1] | |

| CAS Number | 120157-97-3[3][4] |

| Molecular Formula | C13H18BrNO2[3][4][5] |

| Molecular Weight | 300.19 g/mol [3][4][5] |

| InChI Key | MRQBIMZMDWOQLF-UHFFFAOYSA-N[4] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 2. These properties are crucial for its handling, storage, and use in chemical reactions.

Table 2: Physicochemical Data

| Property | Value | Source |

| Appearance | White to yellow solid | [6] |

| Melting Point | 58-59 °C | [2] |

| Boiling Point (Predicted) | 389.6 ± 25.0 °C | [2] |

| Density (Predicted) | 1.286 ± 0.06 g/cm³ | [2] |

| Solubility | Soluble in organic solvents such as dimethylformamide (DMF), ethanol, and dichloromethane; insoluble in water. | [7] |

| Storage Temperature | Room Temperature, sealed in dry conditions. | [2] |

Synthesis and Purification

The most common and efficient method for the synthesis of this compound is the protection of the primary amine of 2-(4-bromophenyl)ethylamine with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.

Synthesis workflow for this compound.

Experimental Protocol: Synthesis

-

Reaction Setup: To a round-bottom flask, dissolve 2-(4-bromophenyl)ethylamine (1.0 eq.) in dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

-

Addition of Reagents: Add triethylamine (Et₃N) (1.2 eq.) to the solution, followed by the dropwise addition of a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq.) in DCM.

-

Reaction: Stir the reaction mixture at 0 °C for 30 minutes, and then allow it to warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction with water. Separate the organic layer, and wash it sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Experimental Protocol: Purification

The crude this compound can be purified by one of the following methods:

-

Column Chromatography: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

-

Recrystallization: Dissolve the crude product in a minimal amount of a hot solvent (e.g., hexanes or a mixture of ethyl acetate and hexanes) and allow it to cool slowly to form crystals. Filter the crystals and dry them under vacuum.

Spectroscopic Characterization

The structure and purity of this compound are confirmed by a combination of spectroscopic techniques.

Table 3: Spectroscopic Data

| Technique | Data |

| ¹H NMR | δ (ppm) in CDCl₃: 7.42 (d, J=8.4 Hz, 2H), 7.08 (d, J=8.4 Hz, 2H), 4.55 (br s, 1H), 3.33 (q, J=6.8 Hz, 2H), 2.74 (t, J=7.2 Hz, 2H), 1.44 (s, 9H). |

| ¹³C NMR | δ (ppm) in CDCl₃: 155.8, 138.3, 131.6, 130.6, 120.1, 79.4, 42.4, 35.8, 28.4. |

| IR (KBr) | ν (cm⁻¹): 3340 (N-H stretch), 2975, 2930 (C-H stretch), 1685 (C=O stretch, amide I), 1510 (N-H bend, amide II), 1170 (C-O stretch). |

| Mass Spec (ESI) | m/z: 300.0 [M+H]⁺, 302.0 [M+H+2]⁺ (characteristic isotopic pattern for bromine). |

Application in Organic Synthesis: Suzuki-Miyaura Coupling

This compound is a valuable substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds. This reaction is widely used to synthesize biaryl compounds, which are common motifs in pharmaceuticals.

General scheme for the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: In a Schlenk flask, combine this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).

-

Solvent and Degassing: Add a suitable solvent (e.g., toluene, dioxane, or DMF/water mixture). Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

Reaction: Heat the reaction mixture to 80-100 °C and stir under an inert atmosphere for 4-24 hours, monitoring the progress by TLC or LC-MS.

-

Workup: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

This reaction demonstrates the utility of this compound as a precursor to more complex molecules with potential biological activity.[8][9][10] The Boc-protected amine can be readily deprotected under acidic conditions to reveal the free amine for further functionalization.

References

- 1. mdpi.com [mdpi.com]

- 2. N-BOC-2-(4-BROMO-PHENYL)-ETHYLAMINE Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. calpaclab.com [calpaclab.com]

- 4. N-BOC-2-(4-BROMO-PHENYL)-ETHYLAMINE | CAS: 120157-97-3 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 5. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. chembk.com [chembk.com]

- 8. mdpi.com [mdpi.com]

- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tcichemicals.com [tcichemicals.com]

A Technical Guide to High-Purity N-Boc-2-(4-bromophenyl)ethylamine for Research Applications

This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development on the procurement and application of high-purity N-Boc-2-(4-bromophenyl)ethylamine. This compound is a key building block in the synthesis of various biologically active molecules.

Molecular Structure and Properties:

-

Appearance: White to off-white solid[4]

-

Melting Point: 58-59 °C

-

Storage: Sealed in a dry environment at room temperature.[4]

High-Purity this compound Supplier Overview

For research and development purposes, sourcing high-purity starting materials is critical. The following table summarizes key information for several suppliers of this compound. Purity levels are typically offered at ≥95% or higher. It is recommended to request a certificate of analysis (CoA) from any supplier to verify the purity and identity of the compound.

| Supplier | Purity | Available Quantities | Additional Information |

| J & K SCIENTIFIC LTD. | - | - | Listed as a supplier on chemical marketplaces. |

| Beijing HwrkChemical | - | - | Listed as a supplier on chemical marketplaces. |

| Energy Chemical | - | - | Listed as a supplier on chemical marketplaces. |

| Wuhan Chemwish Technology | - | - | Listed as a supplier on chemical marketplaces. |

| Pure Chemistry Scientific | - | - | Listed as a supplier on chemical marketplaces. |

| Adamas Reagent, Ltd. | - | - | Listed as a supplier on chemical marketplaces. |

| Finetech Industry Limited | - | Custom/Bulk | Offers custom synthesis and bulk quantities.[5] |

| CRO Splendid Lab | - | Custom | Specializes in custom synthesis and pharmaceutical impurities.[6] |

| 2a biotech | - | Inquiry | Provides the compound as part of their intermediates catalog.[7] |

| Biotuva Life Sciences | 95% | Inquiry | Lists the compound with a specified purity.[3] |

| Sigma-Aldrich (Synthonix) | 97% | Inquiry | Provides detailed safety and property information.[4] |

Core Applications in Research and Drug Discovery

High-purity this compound is a versatile intermediate, primarily utilized in the synthesis of novel therapeutic agents. Its strategic importance lies in the presence of a Boc-protected amine and a bromo-functionalized phenyl ring, which allow for sequential and site-selective chemical modifications.

Two major areas of application have been identified:

-

Inhibitors of Malarial Proteases: This compound is a key reagent in the preparation of second-generation dual inhibitors of the Plasmodium falciparum cysteine protease falcipain-2 and dihydrofolate reductase (PfDHFR), both of which are crucial for the parasite's life cycle.[2]

-

Cannabinoid Receptor (CB1) Allosteric Modulators: It serves as a precursor for the synthesis of indole-2-carboxamides, a class of molecules that act as novel allosteric modulators of the cannabinoid receptor 1 (CB1).[2][8] These modulators are of significant interest for treating a variety of neuropsychiatric disorders.[9]

Key Experimental Protocols and Synthetic Pathways

The utility of this compound stems from its suitability for two fundamental types of reactions: transformations at the bromine-substituted position (e.g., cross-coupling reactions) and modifications involving the amine group after deprotection.

Boc Deprotection of the Ethylamine Moiety

The removal of the tert-butyloxycarbonyl (Boc) protecting group is a common and crucial step to liberate the primary amine for subsequent reactions, such as amide bond formation. Acid-catalyzed deprotection is the most prevalent method.

General Protocol for Acid-Catalyzed Boc Deprotection:

-

Dissolution: Dissolve the this compound in a suitable organic solvent such as dichloromethane (DCM), ethyl acetate, or 1,4-dioxane.

-

Acid Addition: Add a strong acid, typically trifluoroacetic acid (TFA) or a solution of hydrochloric acid (HCl) in an organic solvent (e.g., 4M HCl in dioxane).[10]

-

Reaction: Stir the mixture at room temperature. The reaction is typically complete within 30 minutes to a few hours.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, the solvent and excess acid can be removed under reduced pressure. If the product precipitates as a hydrochloride salt, it can be isolated by filtration.[10] Alternatively, the reaction mixture can be neutralized with a mild base (e.g., saturated aqueous sodium bicarbonate solution) and the free amine extracted with an organic solvent.

The logical workflow for Boc deprotection is illustrated in the following diagram:

Caption: Workflow for the deprotection of this compound.

Suzuki-Miyaura Cross-Coupling Reaction

The bromine atom on the phenyl ring provides a handle for carbon-carbon bond formation via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups.

General Protocol for Suzuki-Miyaura Coupling:

-

Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 equivalent), the desired boronic acid or boronate ester (1.1–1.5 equivalents), a palladium catalyst (e.g., Pd(PPh3)4 or Pd(dppf)Cl2, 1-5 mol%), and a base (e.g., K2CO3, K3PO4, or Cs2CO3, 2.0–3.0 equivalents).[11]

-

Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water or toluene and water.[11]

-

Reaction: Heat the reaction mixture with vigorous stirring, typically to a temperature between 80-120 °C.

-

Monitoring: Monitor the reaction's progress using a suitable analytical technique like TLC or GC-MS.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), filtered, and concentrated under reduced pressure.

-

Purification: The crude product is typically purified by flash column chromatography on silica gel.

The catalytic cycle of the Suzuki-Miyaura coupling is depicted below:

References

- 1. calpaclab.com [calpaclab.com]

- 2. N-BOC-2-(4-BROMO-PHENYL)-ETHYLAMINE | 120157-97-3 [amp.chemicalbook.com]

- 3. N-Boc-2-(4-Bromo-phenyl)-ethylamine – Biotuva Life Sciences [biotuva.com]

- 4. This compound | 120157-97-3 [sigmaaldrich.com]

- 5. N-BOC-2-(4-BROMO-PHENYL)-ETHYLAMINE | CAS: 120157-97-3 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 6. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]

- 7. 2abiotech.net [2abiotech.net]

- 8. Synthesis and biological evaluation of indole-2-carboxamides bearing photoactivatable functionalities as novel allosteric modulators for the cannabinoid CB1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. iris.unipa.it [iris.unipa.it]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the ¹H NMR Spectrum of N-Boc-2-(4-bromophenyl)ethylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of N-Boc-2-(4-bromophenyl)ethylamine. The information presented herein is crucial for the structural elucidation and purity assessment of this compound, which serves as a valuable building block in medicinal chemistry and drug development. This guide will cover the interpretation of the spectral data, a standard experimental protocol for data acquisition, and a visual representation of the molecular structure with its corresponding proton environments.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound, recorded in deuterated chloroform (CDCl₃) at 400 MHz, exhibits distinct signals corresponding to the different sets of protons in the molecule. The experimental data is summarized in the table below.

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| a | 7.41 | Doublet (d) | 2H | 8.4 | Ar-H (ortho to Br) |

| b | 7.07 | Doublet (d) | 2H | 8.4 | Ar-H (meta to Br) |

| c | 4.55 | Broad Singlet (br s) | 1H | - | NH |

| d | 3.33 | Quartet (q) | 2H | 6.8 | CH₂ -NH |

| e | 2.75 | Triplet (t) | 2H | 7.0 | Ar-CH₂ |

| f | 1.44 | Singlet (s) | 9H | - | C(CH₃ )₃ |

Interpretation of the Spectrum

The ¹H NMR spectrum of this compound provides a clear fingerprint of its molecular structure.

-

Aromatic Region (7.0-7.5 ppm): The spectrum displays two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring. The downfield doublet at δ 7.41 ppm is assigned to the two aromatic protons ortho to the electron-withdrawing bromine atom. The upfield doublet at δ 7.07 ppm corresponds to the two aromatic protons meta to the bromine atom. The coupling constant of 8.4 Hz for both doublets is typical for ortho-coupling in a benzene ring.

-

Amide Proton (4.55 ppm): A broad singlet at δ 4.55 ppm is characteristic of the N-H proton of the Boc-protecting group. The broadness of this signal is due to quadrupole broadening from the adjacent nitrogen atom and potential hydrogen bonding.

-

Ethylamine Chain (2.7-3.4 ppm): The two methylene groups of the ethylamine chain appear as distinct multiplets. The quartet at δ 3.33 ppm is assigned to the methylene group adjacent to the nitrogen atom (-CH₂-NH). It is split into a quartet by the adjacent methylene protons and the NH proton. The triplet at δ 2.75 ppm corresponds to the benzylic methylene group (Ar-CH₂-), which is split by the neighboring methylene group.

-

Boc Protecting Group (1.44 ppm): A sharp singlet at δ 1.44 ppm with an integration of nine protons is the characteristic signal for the tert-butyl group of the Boc protecting group. The singlet nature of this peak is due to the absence of adjacent protons.

Experimental Protocol for ¹H NMR Spectroscopy

The following is a standard protocol for the acquisition of a ¹H NMR spectrum of this compound.

3.1. Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

3.2. Instrument Parameters:

-

Spectrometer: 400 MHz NMR Spectrometer

-

Solvent: CDCl₃

-

Temperature: 298 K (25 °C)

-

Number of Scans: 16-32

-

Relaxation Delay: 1-2 seconds

-

Pulse Width: Typically 30-45 degrees

-

Spectral Width: -2 to 12 ppm

3.3. Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integrate the signals to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the peaks to the corresponding protons in the molecule.

Visualizations

To further aid in the interpretation of the ¹H NMR spectrum, the following diagrams illustrate the molecular structure and the logical workflow for spectral analysis.

Caption: Molecular structure of this compound with proton assignments.

Caption: Workflow for ¹H NMR spectral analysis.

Key Spectroscopic Data for the Characterization of N-Boc-2-(4-bromophenyl)ethylamine: A Technical Guide

For researchers, scientists, and professionals in drug development, the precise characterization of synthetic intermediates is paramount. This technical guide provides a detailed overview of the key spectroscopic data essential for the identification and purity assessment of N-Boc-2-(4-bromophenyl)ethylamine, a crucial building block in the synthesis of various pharmaceutical compounds.

This document outlines the expected spectroscopic data for this compound (tert-butyl N-[2-(4-bromophenyl)ethyl]carbamate), including Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Furthermore, a detailed experimental protocol for its synthesis and characterization is provided.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.42 | d, J = 8.4 Hz | 2H | Ar-H |

| 7.08 | d, J = 8.4 Hz | 2H | Ar-H |

| 4.55 (br s) | s | 1H | NH |

| 3.35 | q, J = 6.8 Hz | 2H | CH₂ -NHBoc |

| 2.76 | t, J = 7.0 Hz | 2H | Ar-CH₂ |

| 1.44 | s | 9H | C(CH₃ )₃ |

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| 155.6 | C =O (Carbamate) |

| 138.5 | Ar-C (Quaternary) |

| 131.6 | Ar-C H |

| 130.5 | Ar-C H |

| 120.0 | Ar-C -Br |

| 79.2 | C (CH₃)₃ |

| 42.6 | C H₂-NHBoc |

| 35.8 | Ar-C H₂ |

| 28.4 | C(C H₃)₃ |

Table 3: IR Spectroscopic Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3345 | Strong, Broad | N-H Stretch |

| 2975, 2930 | Medium | C-H Stretch (Aliphatic) |

| 1685 | Strong | C=O Stretch (Amide I) |

| 1520 | Strong | N-H Bend (Amide II) |

| 1488 | Medium | C=C Stretch (Aromatic) |

| 1170 | Strong | C-O Stretch |

| 1010 | Medium | C-N Stretch |

| 805 | Strong | C-H Bend (para-disubstituted aromatic) |

| 550 | Medium | C-Br Stretch |

Table 4: Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 301/299 | 5/5 | [M]⁺ (Molecular Ion) |

| 245/243 | 20/20 | [M - C₄H₈]⁺ |

| 201/199 | 100/100 | [M - Boc]⁺ |

| 185/183 | 40/40 | [C₈H₈Br]⁺ |

| 104 | 30 | [C₈H₈]⁺ |

| 57 | 95 | [C₄H₉]⁺ (tert-butyl cation) |

Experimental Protocols

A standard and reliable method for the synthesis and subsequent characterization of this compound is detailed below.

Synthesis of this compound

Materials:

-

2-(4-Bromophenyl)ethylamine hydrochloride

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 2-(4-bromophenyl)ethylamine hydrochloride (1.0 eq) in dichloromethane (DCM), triethylamine (Et₃N) (2.2 eq) is added at 0 °C.

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) dissolved in DCM is added dropwise to the reaction mixture.

-

The reaction is allowed to warm to room temperature and stirred for 12-16 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is washed sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine.

-

The organic layer is dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford this compound as a white solid.

Spectroscopic Characterization

¹H and ¹³C NMR Spectroscopy:

-

The purified compound is dissolved in deuterated chloroform (CDCl₃).

-

¹H and ¹³C NMR spectra are recorded on a 400 MHz and 100 MHz spectrometer, respectively.

-

Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy:

-

A small amount of the solid product is mixed with potassium bromide (KBr) and pressed into a thin pellet.

-

The IR spectrum is recorded using an FT-IR spectrometer.

Mass Spectrometry:

-

The mass spectrum is obtained using an electron ionization (EI) mass spectrometer. The sample is introduced directly or via a gas chromatograph.

Visualizing the Characterization Workflow

The following diagram illustrates the logical workflow for the synthesis and characterization of this compound.

Caption: Workflow for this compound synthesis and characterization.

A Technical Guide to N-Boc-2-(4-bromophenyl)ethylamine: Commercial Availability, Pricing, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Boc-2-(4-bromophenyl)ethylamine is a key building block in medicinal chemistry and organic synthesis, valued for its bifunctional nature. The presence of a Boc-protected amine and a brominated aromatic ring allows for sequential, controlled modifications, making it a valuable precursor for a wide range of complex molecules, including enzyme inhibitors and receptor modulators. This technical guide provides an in-depth overview of its commercial availability, pricing, and key experimental protocols for its use.

Commercial Availability and Pricing

This compound (CAS No. 120157-97-3) is readily available from a variety of chemical suppliers. Purity levels are typically offered at a minimum of 95%. The pricing can vary based on the supplier, quantity, and purity. Below is a summary of representative pricing information. Researchers are advised to request quotes from suppliers for the most current pricing and bulk quantities.

Table 1: Commercial Availability and Pricing of this compound

| Supplier | Quantity | Purity | Price (USD) |

| Supplier A | 1 g | >95% | ~$50 - $100 |

| 5 g | >95% | ~$150 - $300 | |

| 10 g | >95% | ~$250 - $500 | |

| Supplier B | 1 g | >97% | ~$60 - $120 |

| 5 g | >97% | ~$180 - $350 | |

| 10 g | >97% | ~$300 - $600 | |

| Supplier C | 1 g | >95% | ~$55 - $110 |

| 5 g | >95% | ~$160 - $320 | |

| 10 g | >95% | ~$280 - $550 |

Note: Prices are approximate and subject to change. It is recommended to contact suppliers directly for up-to-date pricing and for larger quantities.

Experimental Protocols

The synthetic utility of this compound is primarily centered around two key transformations: modification of the aryl bromide via cross-coupling reactions and deprotection of the Boc-protected amine to liberate the free amine for subsequent reactions.

Synthesis of this compound

While this guide focuses on the commercially available compound, a general synthetic route for its preparation is outlined below. This synthesis involves the Boc-protection of the commercially available 2-(4-bromophenyl)ethylamine.

Reaction Scheme:

Materials:

-

2-(4-bromophenyl)ethylamine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (Et₃N) or another suitable base

-

Dichloromethane (DCM) or a similar aprotic solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 2-(4-bromophenyl)ethylamine (1.0 eq) in dichloromethane.

-

Add triethylamine (1.1 eq) to the solution.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in dichloromethane to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution and then with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel to yield pure this compound.

Suzuki-Miyaura Cross-Coupling Reaction

The aryl bromide moiety of this compound is a versatile handle for carbon-carbon bond formation, most commonly through the Suzuki-Miyaura cross-coupling reaction. The following is a general protocol for the coupling with phenylboronic acid.

Reaction Scheme:

Materials:

-

This compound (1.0 eq)

-

Phenylboronic acid (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

-

Base (e.g., K₂CO₃, 2.0 eq)

-

Solvent (e.g., a mixture of toluene and water, or dioxane and water)

-

Ethyl acetate (for extraction)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, combine this compound, phenylboronic acid, palladium catalyst, and base.

-

Add the solvent system to the flask.

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

-

Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 4-12 hours, monitoring by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

N-Boc Deprotection

The removal of the Boc protecting group is a common step to unmask the primary amine for further functionalization. This is typically achieved under acidic conditions.

Reaction Scheme:

Materials:

-

This compound

-

Trifluoroacetic acid (TFA) or a solution of HCl in an organic solvent (e.g., 4M HCl in dioxane)

-

Dichloromethane (DCM)

-

Diethyl ether

Procedure using Trifluoroacetic Acid (TFA):

-

Dissolve this compound in dichloromethane.

-

Add an excess of trifluoroacetic acid (e.g., 20-50% v/v) to the solution at 0 °C.

-

Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.

-

Upon completion, remove the solvent and excess TFA under reduced pressure.

-

The resulting amine salt can often be precipitated by the addition of a non-polar solvent like diethyl ether and collected by filtration.

-

Alternatively, for the free base, the residue can be dissolved in a suitable solvent and washed with a mild base (e.g., saturated NaHCO₃ solution) before extraction and purification.

Visualizations

Chemical Procurement and Handling Workflow

The following diagram illustrates a typical workflow for the procurement and handling of a chemical reagent like this compound in a research laboratory setting.

An In-depth Technical Guide to the Reactivity Profile of N-Boc-2-(4-bromophenyl)ethylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-2-(4-bromophenyl)ethylamine is a key intermediate in synthetic organic chemistry, particularly valued in the fields of medicinal chemistry and drug development. Its structure, featuring a Boc-protected amine and a reactive bromophenyl group, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of its fundamental reactivity, focusing on common synthetic applications, detailed experimental protocols, and relevant biological contexts. This molecule serves as a versatile building block for the synthesis of various biologically active compounds, including inhibitors of cysteine proteases like falcipain-2, which is crucial for the malaria parasite Plasmodium falciparum, and as modulators of the cannabinoid (CB-1) receptor.[1][2]

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectral properties of this compound is essential for its characterization and for monitoring reaction progress.

| Property | Value |

| CAS Number | 120157-97-3[3] |

| Molecular Formula | C₁₃H₁₈BrNO₂[3] |

| Molecular Weight | 300.19 g/mol [3] |

| Appearance | White to off-white solid |

| Melting Point | 58-59 °C |

Spectroscopic Data:

-

¹H NMR (CDCl₃, 400 MHz): The proton NMR spectrum of this compound exhibits characteristic signals for the aromatic protons of the bromophenyl group, the ethyl chain, and the Boc protecting group. The aromatic protons typically appear as two doublets in the range of δ 7.40-7.00 ppm. The methylene protons of the ethylamine backbone appear as two triplets around δ 3.40 ppm and δ 2.75 ppm. The nine equivalent protons of the tert-butyl group give a characteristic singlet at approximately δ 1.44 ppm.

-

¹³C NMR (CDCl₃, 100 MHz): The carbon NMR spectrum provides further structural confirmation. Key resonances include the carbons of the aromatic ring (with the carbon attached to bromine showing a characteristic shift), the two methylene carbons of the ethyl chain, the quaternary carbon and methyl carbons of the Boc group, and the carbonyl carbon of the carbamate. The carbonyl carbon of the Boc group typically appears around 156 ppm.[4] The carbons of the tert-butyl group are observed around 28 ppm, and the quaternary carbon at about 79 ppm.

-

FTIR Spectroscopy: The infrared spectrum displays characteristic absorption bands. A prominent C=O stretching vibration for the carbamate group is typically observed around 1680-1700 cm⁻¹. The N-H stretching of the Boc-protected amine appears as a sharp band around 3300-3400 cm⁻¹. C-H stretching vibrations for the aromatic and aliphatic portions are also present. The C-Br stretching frequency is usually found in the fingerprint region.

Core Reactivity Profile

The reactivity of this compound is dominated by two key functional groups: the Boc-protected amine and the aryl bromide. The aryl bromide is a versatile handle for various palladium-catalyzed cross-coupling reactions, while the Boc group can be readily removed under acidic conditions to liberate the primary amine for further functionalization.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond in the 4-position of the phenyl ring is the primary site for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

The Suzuki-Miyaura coupling is a powerful method for forming biaryl structures by reacting the aryl bromide with a boronic acid or ester in the presence of a palladium catalyst and a base. This reaction is instrumental in creating derivatives with extended aromatic systems.

Typical Reaction Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Parameter | Typical Conditions |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) |

| Ligand | PPh₃, dppf, SPhos, XPhos |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃ |

| Solvent | Toluene, Dioxane, THF, DMF, Ethanol/Water mixtures |

| Temperature | Room Temperature to 120 °C |

| Boronic Acid | Arylboronic acids, Heteroarylboronic acids |

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

In a reaction vessel, combine this compound (1.0 equiv.), the desired boronic acid (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).

-

Add a degassed solvent (e.g., a mixture of toluene and water or dioxane).

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C.

-

Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Caption: Suzuki-Miyaura Coupling Workflow.

The Buchwald-Hartwig amination allows for the formation of a new carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine. This reaction is essential for synthesizing diarylamines and related structures.

Typical Reaction Conditions for Buchwald-Hartwig Amination of Aryl Bromides

| Parameter | Typical Conditions |

| Palladium Catalyst | Pd₂(dba)₃, Pd(OAc)₂ |

| Ligand | BINAP, Xantphos, RuPhos, BrettPhos |

| Base | NaOtBu, K₃PO₄, Cs₂CO₃ |

| Solvent | Toluene, Dioxane, THF |

| Temperature | Room Temperature to 110 °C |

| Amine | Primary amines, Secondary amines, Anilines |

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

-

To a dry reaction flask under an inert atmosphere, add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., BINAP, 2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv.).

-

Add a degassed solvent (e.g., toluene) followed by this compound (1.0 equiv.) and the desired amine (1.1-1.2 equiv.).

-

Heat the mixture to a temperature between 80 and 110 °C.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

After cooling, quench the reaction with water and extract with an organic solvent.

-

Wash the organic phase with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by flash chromatography.

Caption: Buchwald-Hartwig Amination Workflow.

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne, yielding an arylethyne derivative. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst.

Typical Reaction Conditions for Sonogashira Coupling of Aryl Bromides

| Parameter | Typical Conditions |

| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ |

| Copper Co-catalyst | CuI |

| Base | Triethylamine (Et₃N), Diisopropylamine (i-Pr₂NH) |

| Solvent | THF, DMF, Acetonitrile |

| Temperature | Room Temperature to 80 °C |

| Alkyne | Terminal alkynes |

Experimental Protocol: General Procedure for Sonogashira Coupling

-

In a Schlenk flask, dissolve this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%), and the copper(I) iodide (1-5 mol%) in a suitable solvent (e.g., THF or a mixture with an amine base).

-

Add the amine base (e.g., triethylamine, 2-3 equiv.) and the terminal alkyne (1.1-1.5 equiv.).

-

Stir the reaction mixture under an inert atmosphere at room temperature or with gentle heating.

-

Monitor the reaction's progress by TLC.

-

Upon completion, filter the reaction mixture to remove the ammonium salts, and concentrate the filtrate.

-

Dissolve the residue in an organic solvent, wash with water, and dry.

-

Purify the product by column chromatography.[5]

Caption: Sonogashira Coupling Workflow.

The Heck reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene. This reaction is valuable for introducing vinyl groups onto the aromatic ring.

Typical Reaction Conditions for Heck Reaction of Aryl Bromides

| Parameter | Typical Conditions |

| Palladium Catalyst | Pd(OAc)₂, PdCl₂ |

| Ligand | PPh₃, P(o-tolyl)₃ |

| Base | Et₃N, K₂CO₃, NaOAc |

| Solvent | DMF, Acetonitrile, NMP |

| Temperature | 80-140 °C |

| Alkene | Styrenes, Acrylates |

Experimental Protocol: General Procedure for Heck Reaction

-

Charge a reaction vessel with this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (if necessary), and a base (e.g., Et₃N, 1.5-2.0 equiv.).

-

Add the alkene (1.1-1.5 equiv.) and a polar aprotic solvent (e.g., DMF).

-

Heat the mixture under an inert atmosphere at a temperature between 100 and 140 °C.

-

Monitor the reaction by GC-MS or LC-MS.

-

Once the reaction is complete, cool the mixture, dilute with water, and extract with an organic solvent.

-

Wash the organic layer, dry, and concentrate.

-

Purify the product via column chromatography.

Caption: Heck Reaction Workflow.

Boc-Deprotection

The tert-butoxycarbonyl (Boc) protecting group is readily cleaved under acidic conditions to reveal the primary amine, which can then undergo a variety of subsequent reactions such as acylation, alkylation, or sulfonylation.

Common Conditions for Boc-Deprotection

| Reagent | Solvent | Temperature |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 °C to Room Temperature |

| Hydrochloric Acid (HCl) | Dioxane, Methanol, or Ethyl Acetate | 0 °C to Room Temperature |

Experimental Protocol: Boc-Deprotection using TFA

-

Dissolve this compound in dichloromethane.

-

Add trifluoroacetic acid (typically 20-50% v/v) to the solution at 0 °C.

-

Stir the reaction mixture at room temperature for 1-3 hours.

-

Monitor the deprotection by TLC.

-

Upon completion, remove the solvent and excess TFA under reduced pressure.

-

The resulting amine salt can often be used directly or neutralized with a base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent to yield the free amine.

References

Methodological & Application

Step-by-step synthesis of N-Boc-2-(4-bromophenyl)ethylamine from 2-(4-bromophenyl)ethylamine.

Application Note: A Detailed Protocol for the Synthesis of N-Boc-2-(4-bromophenyl)ethylamine

Audience: Researchers, scientists, and drug development professionals.

Introduction: The protection of amine functional groups is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and drug development. The tert-butyloxycarbonyl (Boc) group is one of the most widely utilized protecting groups for amines due to its stability under a variety of reaction conditions and its facile removal under mild acidic conditions.[1][2] This application note provides a detailed, step-by-step protocol for the synthesis of this compound from 2-(4-bromophenyl)ethylamine using di-tert-butyl dicarbonate (Boc₂O). The product, this compound, is a valuable building block used in the preparation of various pharmacologically active molecules, including allosteric modulators of the cannabinoid (CB-1) receptor and inhibitors for malarial parasites.[3]

Reaction Scheme: The reaction involves the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate, typically in the presence of a base, to form the corresponding N-Boc protected amine.

Experimental Protocol

This protocol details a standard laboratory procedure for the N-Boc protection of 2-(4-bromophenyl)ethylamine.

1. Materials and Equipment:

-

Reagents:

-

2-(4-bromophenyl)ethylamine (1.0 eq)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.2 eq)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel (for column chromatography)

-

Eluent for chromatography (e.g., Ethyl acetate/Hexanes mixture)

-

-

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates and chamber

-

Glassware for column chromatography

-

2. Reaction Procedure:

-

Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-(4-bromophenyl)ethylamine (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane. Stir the solution at room temperature until all solids are dissolved.

-

Reaction: Cool the reaction mixture to 0 °C using an ice bath. To this cooled solution, add di-tert-butyl dicarbonate (1.2 eq) portion-wise over 5-10 minutes.

-

Stirring: Allow the reaction mixture to stir at 0 °C for 2 hours, then remove the ice bath and let the mixture warm to room temperature. Continue stirring for an additional 10-16 hours.[4][5]

-

Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). A suitable eluent system (e.g., 20% Ethyl Acetate in Hexanes) should be used to observe the disappearance of the starting amine spot and the appearance of the product spot.

3. Workup and Purification:

-

Quenching: Once the reaction is complete (as indicated by TLC), transfer the mixture to a separatory funnel.

-

Washing: Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and finally with brine.[4]

-

Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter off the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.[4]

-

Purification: The crude product is typically a white to off-white solid.[3] If necessary, purify the crude material by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.[1] Alternatively, recrystallization from a suitable solvent like petroleum ether can be performed.[5]

Data Presentation

The following table summarizes the key quantitative data for the reactants and the final product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | CAS Number |

| 2-(4-bromophenyl)ethylamine | C₈H₁₀BrN | 200.08 | - | - | 73918-67-9 |

| Di-tert-butyl dicarbonate (Boc₂O) | C₁₀H₁₈O₅ | 218.25 | Colorless liquid or solid | 22-24 | 24424-99-5 |

| This compound | C₁₃H₁₈BrNO₂ | 300.19 | White to off-white solid | 58-59 | 120157-97-3 |

Typical Yield: 85-95% (after purification)

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the synthesis protocol.

Caption: Workflow for the synthesis of this compound.

Safety and Handling

-

This compound may cause skin and serious eye irritation, as well as respiratory irritation.[3]

-

Di-tert-butyl dicarbonate is flammable and an irritant.

-

Dichloromethane is a volatile solvent and a suspected carcinogen.

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.[3] Handle all chemicals with care and dispose of waste according to institutional guidelines.

References

- 1. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. N-BOC-2-(4-BROMO-PHENYL)-ETHYLAMINE | 120157-97-3 [amp.chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. rsc.org [rsc.org]

Application Notes and Protocols for Suzuki Coupling of N-Boc-2-(4-bromophenyl)ethylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organohalides.[1][2] This powerful palladium-catalyzed reaction is widely employed in the pharmaceutical and materials science industries due to its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of a vast array of boronic acids and their derivatives.[3][4]

These application notes provide a detailed protocol for the Suzuki coupling of N-Boc-2-(4-bromophenyl)ethylamine with various aryl and heteroaryl boronic acids. This substrate is a valuable building block in medicinal chemistry, and its derivatization via Suzuki coupling allows for the synthesis of a diverse library of compounds with potential biological activity. The protocol provided is based on established methodologies for Suzuki couplings of aryl bromides.[5][6]

General Reaction Scheme

The general scheme for the Suzuki coupling of this compound is depicted below. The reaction involves the coupling of the aryl bromide with an organoboron reagent in the presence of a palladium catalyst and a base.

Caption: General Suzuki Coupling Reaction.

Experimental Protocol